molecular formula C7H5N3O2 B116723 3-azidobenzoic Acid CAS No. 1843-35-2

3-azidobenzoic Acid

Cat. No. B116723
CAS RN: 1843-35-2
M. Wt: 163.13 g/mol
InChI Key: XBYIWVXXQSZTFY-UHFFFAOYSA-N
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Description

3-Azidobenzoic acid is a benzoic acid derivative . It has a molecular formula of C7H5N3O2 and a molecular weight of 163.13 g/mol . It is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .


Synthesis Analysis

The synthesis of 3-azidobenzoic acid involves light-induced functionalization of proteins with compounds bearing the photochemically active aryl azide group . This process is unique and involves simultaneous radiolabeling and protein conjugation . The synthesis can be performed in less than 90 minutes .


Molecular Structure Analysis

The molecular structure of 3-azidobenzoic acid can be viewed using Java . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Upon UV light exposure, less than 25% of 3-azidobenzoic acid is transformed into an arylnitrene and dinitrogen . In certain conditions, the arylnitrenes produced can give new final products .


Physical And Chemical Properties Analysis

3-Azidobenzoic acid has a molecular weight of 163.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 2 . The topological polar surface area is 51.7 Ų .

Scientific Research Applications

Industrial Applications and Material Science

  • 3-Azidobenzoic acid serves as an intermediate in the synthesis of various industrial compounds. It is used in the manufacture of azo dyes and medications like biodobenzene acid and bile acid filmo. Its significance in creating pressure-replication materials, particularly in synthesizing anti-inflammatory analgesics like ketoprofen, is notable (Yin Qun, 2010).

Surface Modification and Biocompatibility

  • In the field of biomaterials, 3-azidobenzoic acid has been utilized in surface modification techniques. For instance, it was used in the covalent immobilization of O-Carboxymethylchitosan onto poly(tetrafluoroethylene) vascular grafts. This process enhanced the hydrophilicity and blood compatibility of the ePTFE vascular grafts, highlighting its potential in medical device manufacturing (A. Zhu, M. Zhang, Zheng Zhang, 2004).

Magnetic Properties in Coordination Polymers

  • The compound has been studied for its role in influencing the magnetic properties of azido-copper coordination polymers. Adjustments in the structure of these polymers, facilitated by modifications with benzoate derivatives, resulted in variations in magnetic properties. This illustrates its potential in developing materials with specific magnetic characteristics (Xiangyu Liu et al., 2017).

Chemical Synthesis and Photoreactivity

  • 3-Azidobenzoic acid plays a crucial role in various chemical synthesis processes, particularly in photochemical reactions. For example, its photoreactivity was leveraged in the synthesis of black phosphorus-based composite LB films, which showed promise as new chemical gas sensors (C. Qian et al., 2021).

Safety And Hazards

3-Azidobenzoic acid should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with protective gloves, eye protection, and face protection . It should not be breathed in, and hands and face should be washed thoroughly after handling .

Future Directions

3-Azidobenzoic acid has potential applications in the field of biochemistry . It can be used to tailor protein structure to address biological mechanisms in the native cellular environment and to endow cells with new functions for future engineering applications .

properties

IUPAC Name

3-azidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYIWVXXQSZTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301044888
Record name 3-Azidobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301044888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-azidobenzoic Acid

CAS RN

1843-35-2
Record name 3-Azidobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301044888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azidobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Azido-N-(5-tert-butyl-3-methanesulfonylamino-2-methoxy-phenyl)-benzamide was prepared from 3-azido benzoic acid and N-(3-amino-5-tert-butyl-2-methoxy-phenyl)-methane-sulfonamide in the same manner as 3-azido-N-(5-tert-butyl-3-methanesulfonylamino-2-methoxy-phenyl)-4-methyl-benzamide (Example 15). 3-Azido benzoic acid was prepared from 3-amino benzoic acid in the same manner as 3-azido-4-methyl benzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
DY Dzhons, AV Budruev - 2013 - academia.edu
… Surface modification of PET by TBO - 3-azidobenzoic acid and TBO - 4azidobenzoic acid was … Sample PET modified by TBO - 3-azidobenzoic acid. 1-PET, 2 - PET without irradiation, 3 - …
Number of citations: 5 www.academia.edu
T Mitsumori, A Sekine, H Uekusa… - … Section B: Structural …, 2010 - scripts.iucr.org
… 922-923.] ) we reported the preliminary structure analysis of the triplet 3-carboxyphenylnitrene photo-produced from the acid–base complex of 3-azidobenzoic acid and dibenzylamine …
Number of citations: 6 scripts.iucr.org
S Dimitrievska, C Cai, A Weyers, JL Balestrini, T Lin… - Acta biomaterialia, 2015 - Elsevier
… Amino groups of decellularized aortas were first modified to azido groups using 3-azidobenzoic acid. Azide-clickable dendrons were attached onto the azido groups through “alkyne–…
Number of citations: 74 www.sciencedirect.com
EA Reiff, SK Nair, JT Henri, JF Greiner… - The Journal of …, 2010 - ACS Publications
… Photoaffinity labeling studies with the 3-azidobenzoic acid derivative did not identify any covalently labeled peptide fragments, suggesting that the phenylazido side chain was …
Number of citations: 15 pubs.acs.org
Y Ohashi - The Future of Dynamic Structural Science, 2013 - Springer
… shifts from the original position of the 3-azidobenzoic acid due to the steric repulsion with the … Moreover, new peaks appeared between the 3-azidobenzoic acid molecules related by an …
Number of citations: 6 link.springer.com
T Takayama, T Mitsumori, M Kawano… - … Section B: Structural …, 2010 - scripts.iucr.org
Seven crystal structures of arylazides, 2-azidobiphenyl (2), 4-(4-azidophenyl)butanoic acid (3), 3-azidobenzoic acid (4), N-(4-azidophenyl)acetamide (5), 2,4,6-trichlorophenyl azide (6), …
Number of citations: 15 scripts.iucr.org
A Kutner, RP Link, HK Schnoes, HF DeLuca - Bioorganic chemistry, 1986 - Elsevier
3-Azidobenzoates and 3-azidonitrobenzoates of 25-hydroxyvitamin D 3 as well as 3-deoxy-3-azido-25-hydroxyvitamin D 3 and 3-deoxy-3-azido-1,25-dihydroxyvitamin D 3 were …
Number of citations: 19 www.sciencedirect.com
CM Loner, FA Luzzio, DR Demuth - Tetrahedron letters, 2012 - Elsevier
… General procedure for preparation of 4- and 3-azidobenzoic acid (4b, 4c): (Adapted from a procedure by Molina, P.; Diaz, I.; Tarraga, A. Tetrahedron 1995, 51, 5617-5630). 3-amino- or 4…
Number of citations: 23 www.sciencedirect.com
ZH Mohamed, NA El-Koussi, NM Mahfouz… - European Journal of …, 2015 - Elsevier
The progestational potency and selectivity of synthetic steroidal agonists can be enhanced by even larger chemical moieties at 17α-position of the steroid backbones. Hereby a series 5a…
Number of citations: 14 www.sciencedirect.com
Y Ohashi - The Chemical Record, 2013 - Wiley Online Library
… Because the original 3-azidobenzoic acid and 3-carboxyphenylnitrene almost completely … shifted from the original position of the 3-azidobenzoic acid, owing to steric repulsion with the …
Number of citations: 9 onlinelibrary.wiley.com

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